5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid
Description
Properties
IUPAC Name |
5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c8-7(9)2-4-1-5(6(12)13)10-11(4)3-7/h1H,2-3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTWQGPWURKTRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NN2CC1(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2247106-89-2 | |
| Record name | 5,5-difluoro-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the reaction of a pyrrole derivative with acyl (bromo)acetylenes, followed by the addition of propargylamine, and finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and solvents.
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents onto the pyrrolo[1,2-b]pyrazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl chains.
Scientific Research Applications
5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific biological context and the target being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to three structurally related analogs (Table 1):
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid (non-fluorinated analog)
5,5-Dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazole derivatives (e.g., Q6E ligand in CDK9 inhibitors)
Indeno[1,2-b]pyran-2-carboxylic acid, 4,5-dihydro-4-oxo (larger fused-ring system)
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Fluorine vs. Methyl Substituents :
- The 5,5-difluoro substitution enhances electronegativity and polarity compared to the 5,5-dimethyl group in Q6E. Fluorine’s small size and strong electron-withdrawing effects may improve binding specificity in enzyme pockets compared to bulky methyl groups .
- The dimethyl analog (Q6E) exhibits kinase inhibitory activity, suggesting that substituent choice on the pyrrolo-pyrazole ring critically impacts biological function .
Carboxylic Acid Positioning: The 2-carboxylic acid group in the target compound mirrors the non-fluorinated analog (), enabling hydrogen-bonding interactions similar to those in indenoindole-based CK2 inhibitors (e.g., compound 5a, IC₅₀ = 0.17 µM) .
Ring System Variations: The indeno-pyran derivative () has a larger conjugated system, which may favor π-π stacking but reduce solubility compared to the smaller pyrrolo-pyrazole core .
Biological Activity
5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid (CAS Number: 2247106-89-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique pyrrolo[1,2-b]pyrazole core structure, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure facilitates binding to active sites on these targets, potentially inhibiting their activity or modulating their function. Research indicates that it may act as an inhibitor for certain enzymes involved in metabolic pathways associated with various diseases.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties. In vitro assays have shown effectiveness against a range of bacterial strains. For instance:
- Activity against Mycobacterium tuberculosis : The compound was tested against Mycobacterium tuberculosis (Mtb) and showed promising inhibitory effects with a binding affinity (KD) of less than 20 µM in certain assays .
Anticancer Properties
Research into the anticancer properties of this compound has indicated potential efficacy in inhibiting cancer cell proliferation. In vitro studies have reported:
- Cell Line Studies : The compound demonstrated significant cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for developing anticancer therapies.
Antiviral Activity
Emerging studies suggest that this compound may also possess antiviral properties. Preliminary data indicate:
- Inhibition of Viral Replication : The compound has shown activity against specific viral strains in laboratory settings.
Case Study: Mycobacterium tuberculosis Inhibition
A study published in bioRxiv explored the binding interactions between fragments derived from various heterocycles and MtbPPAT (Mycobacterium tuberculosis phosphopantetheine adenylyltransferase). The inclusion of pyrazole fragments like this compound was linked to enhanced binding affinity and inhibition of enzyme activity .
Table: Summary of Biological Activities
Q & A
Q. What are the key structural features of 5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid, and how do they influence its chemical reactivity?
- Methodological Answer : The compound’s fused pyrrolo-pyrazole core, fluorinated at C5, and the carboxylic acid group at C2 determine its reactivity. Fluorine atoms increase electrophilicity and stabilize intermediates via electron-withdrawing effects. The carboxylic acid enables hydrogen bonding and salt formation. Structural characterization should combine X-ray crystallography for bond-length/angle analysis (e.g., C-F bond polarization) and NMR spectroscopy (¹H/¹³C, ¹⁹F) to confirm regiochemistry. Computational tools like DFT can model electrostatic potential surfaces to predict reactive sites .
Q. Table 1: Key Structural Parameters
| Parameter | Value (X-ray/DFT) | Significance |
|---|---|---|
| C5-F Bond Length | ~1.34 Å | Inductive effects on ring electron density |
| Dihedral Angle (C2-C3) | ~15° | Planarity for conjugation with COOH |
| pKa (COOH) | ~3.5 (estimated) | pH-dependent solubility/reactivity |
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Apply Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can test temperature (80–120°C), solvent (DMF vs. THF), and stoichiometry (1:1–1:2 precursor ratio). Use quantum chemical calculations (e.g., DFT-based transition state analysis) to identify rate-limiting steps and optimize cyclization conditions. ICReDD’s integrated computational-experimental workflow reduces trial-and-error by predicting viable pathways .
Q. What analytical techniques are critical for characterizing intermediates and final products in the synthesis of this compound?
- Methodological Answer :
- LC-MS : Monitor reaction progress and detect low-abundance intermediates.
- Multinuclear NMR : ¹⁹F NMR tracks fluorine environments; ¹H-¹³C HSQC confirms regioselectivity.
- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).
- HPLC-PDA : Quantify purity using reverse-phase columns (C18) with UV detection at λ = 210–260 nm.
Advanced Research Questions
Q. How can computational modeling elucidate reaction mechanisms involving this compound?
- Methodological Answer : Use ab initio methods (e.g., MP2 or CCSD(T)) to map potential energy surfaces for cyclization or fluorination steps. Compare with experimental kinetic data (e.g., Eyring plots) to validate transition states. Tools like Gaussian or ORCA can simulate solvent effects (SMD model) and predict regioselectivity in electrophilic substitutions .
Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity results across studies?
- Methodological Answer : Perform meta-analysis using Bayesian statistics to weigh variability sources (e.g., cell-line differences, assay conditions). Validate findings via orthogonal assays:
- In vitro : Dose-response curves (IC50) in multiple cell lines (e.g., HEK293 vs. HeLa).
- In silico : Molecular docking to assess binding affinity consistency across protein conformers (e.g., MD-simulated receptor flexibility) .
Q. What strategies can identify biological targets of this compound in complex systems?
- Methodological Answer :
- Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to capture interacting proteins, followed by streptavidin pulldown and LC-MS/MS identification.
- SPR Biosensing : Screen against kinase or GPCR libraries to measure binding kinetics (ka/kd).
- CRISPR-Cas9 Knockout : Validate target relevance by correlating gene deletion with loss of compound activity .
Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in biological assays?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hrs; monitor degradation via HPLC.
- Thermal Stability : TGA/DSC analysis to determine decomposition onset temperature.
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .
Q. What methodologies enable the study of structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Parallel Synthesis : Generate analogs via Suzuki-Miyaura coupling or amide formation, varying substituents at C3/C7.
- QSAR Modeling : Use PLS regression or Random Forests to correlate descriptors (logP, polar surface area) with bioactivity.
- Free-Wilson Analysis : Decompose activity contributions of specific substituents .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Audit reaction parameters across studies:
Q. What advanced separation techniques improve isolation of this compound from complex reaction mixtures?
- Methodological Answer :
- HILIC Chromatography : Resolve polar impurities using hydrophilic interaction columns.
- SFC : Supercritical CO2 with methanol co-solvent enhances enantiomeric separation if chiral centers exist.
- Membrane Filtration : Tangential flow filtration (10 kDa MWCO) to remove polymeric byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
